

# Therapeutic potential of quinoline scaffold compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2,4-Dihydroxy-6-methoxyquinoline*

Cat. No.: *B077390*

[Get Quote](#)

An In-depth Technical Guide to the Therapeutic Potential of Quinoline Scaffold Compounds

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.<sup>[1][2]</sup> This scaffold is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" due to its presence in numerous natural products, synthetic compounds, and FDA-approved drugs.<sup>[3][4][5]</sup> The structural and electronic properties of the quinoline nucleus, combined with the versatility to modify its substituents at various positions, allow for the development of derivatives with a vast array of pharmacological activities.<sup>[3][6]</sup> Consequently, quinoline-based compounds have been extensively investigated and developed as therapeutic agents for a multitude of diseases, including cancer, microbial infections, and viral illnesses.<sup>[3][7][8]</sup>

This technical guide provides a comprehensive overview of the therapeutic potential of quinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral activities. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate further research and drug development efforts.

## Synthesis of the Quinoline Scaffold

The synthetic diversity of the quinoline scaffold has been a significant enabler of its broad application in drug discovery.[\[1\]](#) Several classical methods and modern variations are employed to construct the core quinoline ring system, which can then be further functionalized.

#### Common Synthetic Methodologies:

- Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[\[3\]](#)[\[9\]](#)[\[10\]](#)
- Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses  $\alpha,\beta$ -unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[\[9\]](#)[\[10\]](#)
- Combes Synthesis: This method involves the acid-catalyzed reaction of anilines with  $\beta$ -diketones.[\[9\]](#)[\[10\]](#)
- Friedländer Synthesis: This is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an  $\alpha$ -methylene group adjacent to a carbonyl group.[\[3\]](#)[\[10\]](#)
- Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[\[11\]](#)
- Gould-Jacobs Reaction: This multi-step reaction starts from an aniline and an ethoxymethylenemalonic ester derivative to form substituted 4-hydroxyquinolines.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for classical quinoline synthesis methods.

## Anticancer Potential

Quinoline derivatives are a prominent class of compounds in oncology, with several exhibiting potent antiproliferative activity through diverse mechanisms of action.<sup>[1][2][12]</sup> Many have advanced into clinical trials, and some have been approved as anticancer drugs.<sup>[13][14]</sup>

## Mechanisms of Action

- Kinase Inhibition: A major strategy in modern cancer therapy is targeting protein kinases. Quinoline derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as:
  - Src, FAK: A lead compound inhibited Src kinase with an IC<sub>50</sub> of 0.87 μM, leading to cell growth inhibition in breast cancer cell lines.<sup>[15]</sup>

- Pim-1 Kinase: This serine/threonine kinase is often upregulated in cancers. Several quinoline derivatives have shown effective inhibition of Pim-1, inducing apoptosis and cell cycle arrest.[15]
- EGFR, PI3K/Akt/mTOR Pathway: Quinoline-chalcone hybrids have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) and key proteins in the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[13]
- VEGF Receptors: Several approved drugs with a quinoline core, like Lenvatinib and Cabozantinib, function as multi-kinase inhibitors targeting Vascular Endothelial Growth Factor (VEGF) receptors, thereby inhibiting angiogenesis.[16]
- DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues, similar to drugs like doxorubicin, can insert themselves between DNA base pairs, interfering with replication and transcription.[2][15] They also act as inhibitors of topoisomerase I and II, enzymes that are essential for managing DNA topology during cell division, leading to DNA damage and cell death.[2][15][17]
- Tubulin Polymerization Inhibition: Microtubules are crucial for forming the mitotic spindle during cell division. Some quinoline derivatives bind to the colchicine binding site on tubulin, inhibiting its polymerization.[13][18] This disrupts microtubule dynamics, causes cell cycle arrest in the G2/M phase, and ultimately induces apoptosis.[17][18]



[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

## Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various quinoline derivatives against different human cancer cell lines.

| Compound/Derivative                    | Cancer Cell Line    | Assay              | Activity (IC <sub>50</sub> / GI <sub>50</sub> ) | Reference |
|----------------------------------------|---------------------|--------------------|-------------------------------------------------|-----------|
| Quinoline-2-carboxamide (5)            | Prostate (PC-3)     | Cell Proliferation | GI <sub>50</sub> = 1.29 μM                      | [15]      |
| Quinoline-chalcone hybrid (33)         | Breast (MCF-7)      | EGFR Inhibition    | IC <sub>50</sub> = 37.07 nM                     | [13]      |
| Quinoline-chalcone hybrid (64)         | Colon (Caco-2)      | Cytotoxicity       | IC <sub>50</sub> = 2.5 μM                       | [13]      |
| 7-chloro-4-quinolinylhydrazine         | Leukemia (HL-60)    | MTT Assay          | IC <sub>50</sub> = 0.314 μg/cm <sup>3</sup>     | [2]       |
| Quinoline-chalcone hybrid (41)         | Various             | Antiproliferative  | IC <sub>50</sub> = 0.02-0.04 μM                 | [18]      |
| Quinolyl hydrazone (18j)               | 60 cell lines (NCI) | Cytotoxicity       | GI <sub>50</sub> = 0.33-4.87 μM                 | [19]      |
| 7-(4-fluorobenzyloxy) derivative (10g) | Various             | Antiproliferative  | IC <sub>50</sub> < 1.0 μM                       | [20]      |
| Ursolic acid-quinoline analog (57)     | 3 cell lines        | Cytotoxicity       | IC <sub>50</sub> = 0.08-0.34 μM                 | [21]      |

## Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effect of quinoline compounds on cancer cell lines.

- Cell Culture:

- Culture human cancer cells (e.g., MCF-7, HCT-116) in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

- Cell Seeding:

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
- Incubate the plate for 24 hours to allow for cell attachment.

- Compound Treatment:

- Prepare a stock solution of the test quinoline derivative in DMSO.
- Create a series of dilutions of the compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plate for 48-72 hours.

- MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Measurement:
  - Carefully remove the medium from the wells.
  - Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
  - Shake the plate gently for 15 minutes to ensure complete dissolution.
  - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

## Antimicrobial Potential

Quinoline derivatives have a long history as antimicrobial agents, with quinine being a famous antimalarial.[10] Modern research has expanded their application to a wide range of pathogens, including drug-resistant bacteria and fungi.[22][23]

## Spectrum of Activity and Mechanisms

- Antibacterial Activity:
  - Gram-Positive Bacteria: Numerous quinoline derivatives show potent activity against multidrug-resistant Gram-positive strains like Methicillin-resistant *Staphylococcus aureus* (MRSA), Vancomycin-Resistant Enterococci (VRE), and *Clostridium difficile*.[22][23] One

study reported a compound with an MIC of 1.0  $\mu\text{g}/\text{mL}$  against *C. difficile*, comparable to Vancomycin.[22]

- Gram-Negative Bacteria: While generally more challenging to target, certain quinoline hybrids have been developed that show activity against Gram-negative bacteria like *Escherichia coli* and *Pseudomonas aeruginosa*.[24]
- *Mycobacterium tuberculosis*: The quinoline scaffold is central to the FDA-approved anti-tuberculosis drug Bedaquiline, which inhibits mycobacterial ATP synthase.[25] Other derivatives have shown submicromolar activity against both replicating and non-replicating *M. tuberculosis*.[26]
- Mechanism: A key mechanism for quinoline-based antibacterials is the inhibition of bacterial DNA topoisomerases (gyrase and topoisomerase IV), similar to the action of fluoroquinolones.[5][27]

- Antifungal Activity: Quinoline-based hybrids have demonstrated notable activity against opportunistic fungi. For example, quinoline-hydroxyimidazolium hybrids showed significant efficacy against *Cryptococcus neoformans* with MIC values of 15.6  $\mu\text{g}/\text{mL}$ .[25]



[Click to download full resolution via product page](#)

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

## Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial pathogens.

| Compound/Derivative  | Pathogen              | Activity (MIC) | Reference                                |
|----------------------|-----------------------|----------------|------------------------------------------|
| Quinoline Compound 6 | Clostridium difficile | 1.0 µg/mL [22] | Quinoline-isoxazole (7g)   Mycobacterium |

tuberculosis (replicating) | 0.77  $\mu$ M | [26] | | Quinoline-isoxazole (13) | Mycobacterium tuberculosis (replicating) | 0.95  $\mu$ M | [26] | | Quinolyl hydrazone | Staphylococcus aureus | 6.25  $\mu$ g/mL | [19] | | Quinolyl hydrazone | Escherichia coli | 6.25  $\mu$ g/mL | [19] | | Hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2  $\mu$ g/mL (5  $\mu$ M) | [25] | | Hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10  $\mu$ g/mL (24  $\mu$ M) | [25] | | Hydroxyimidazolium hybrid (7c/7d) | Cryptococcus neoformans | 15.6  $\mu$ g/mL | [25] | | Quinolone hybrid (5d) | Staphylococcus aureus | 0.125  $\mu$ g/mL | [24] |

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacteria, following CLSI guidelines.

- Preparation of Materials:
  - Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or appropriate broth (e.g., RPMI-1640) for fungi.
  - Prepare a stock solution of the test quinoline compound (e.g., 1 mg/mL) in DMSO.
  - Use a sterile 96-well microtiter plate.
- Compound Dilution:
  - Add 100  $\mu$ L of sterile broth to all wells of the 96-well plate.
  - Add 100  $\mu$ L of the compound stock solution to the first well and mix thoroughly.
  - Perform a two-fold serial dilution by transferring 100  $\mu$ L from the first well to the second, and so on, down the plate. Discard 100  $\mu$ L from the last well. This creates a range of concentrations.
  - Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Inoculum Preparation:

- From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
- Dilute this suspension in the appropriate broth to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.

- Inoculation and Incubation:
  - Add 10  $\mu$ L of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be ~110  $\mu$ L.
  - Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).
- MIC Determination:
  - After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
  - Optionally, a growth indicator like resazurin can be added, or the optical density (OD) can be read with a plate reader to aid determination.

## Antiviral Potential

The quinoline scaffold is present in well-known antiviral agents like chloroquine and hydroxychloroquine and continues to be a source of new antiviral drug candidates.[28][29]

## Spectrum of Activity and Mechanisms

- Dengue Virus (DENV): Novel quinoline derivatives have shown dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range.[28][30] The mechanism appears to involve the early stages of infection and impairment of the accumulation of the viral envelope glycoprotein, without direct virucidal activity.[28][30][31]

- Human Immunodeficiency Virus (HIV): Certain quinoline derivatives have been investigated as HIV inhibitors. Structure-activity relationship studies have shown that their activity is related to the inhibition of HIV-1 reverse transcriptase.[32]
- Influenza A Virus (IAV) and Respiratory Syncytial Virus (RSV): A series of novel quinoline derivatives were synthesized and evaluated against IAV and RSV. One compound was found to be 8.2-fold more potent than ribavirin against IAV, with an  $IC_{50}$  of 1.87  $\mu M$ , and appeared to inhibit the virus's transcription and replication cycle.[33]
- Zika Virus (ZIKV): 2,8-bis(trifluoromethyl)quinoline derivatives were screened for their ability to inhibit ZIKV replication. Potent molecules were identified that were more effective than mefloquine and chloroquine in reducing ZIKV RNA production.[29]

## Quantitative Data: Antiviral Activity

| Compound/Derivative    | Virus                             | Assay           | Activity ( $IC_{50}$ / $EC_{50}$ ) | Reference |
|------------------------|-----------------------------------|-----------------|------------------------------------|-----------|
| Derivative 1ae         | Influenza A Virus (IAV)           | Antiviral Assay | $IC_{50} = 1.87 \mu M$             | [33]      |
| Derivative 1g          | Respiratory Syncytial Virus (RSV) | Antiviral Assay | $IC_{50} = 3.70 \mu M$             | [33]      |
| Derivative 141a        | Zika Virus (ZIKV)                 | RNA Reduction   | $EC_{50} = 0.46 \mu M$             | [29]      |
| Derivative 142         | Zika Virus (ZIKV)                 | RNA Reduction   | $EC_{50} = 0.61 \mu M$             | [29]      |
| Mefloquine (Reference) | Zika Virus (ZIKV)                 | RNA Reduction   | $EC_{50} = 1.8 \mu M$              | [29]      |

## Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the effect of a compound on the production of infectious virus particles.

- Cell Seeding:

- Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for DENV) in 6-well or 12-well plates. Incubate until cells are 95-100% confluent.
- Virus Infection:
  - Prepare serial dilutions of the virus stock.
  - Wash the cell monolayer with PBS.
  - Infect the cells with a dilution of the virus calculated to produce about 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
- Compound Treatment and Overlay:
  - During the adsorption period, prepare an overlay medium. This is typically a semi-solid medium (e.g., 2X MEM medium mixed with 1.6% carboxymethyl cellulose or low-melting-point agarose).
  - Add various concentrations of the test quinoline compound to the overlay medium.
  - After adsorption, remove the virus inoculum and gently add 2-3 mL of the compound-containing overlay medium to each well.
- Incubation:
  - Incubate the plates at 37°C in a CO<sub>2</sub> incubator for a period sufficient for plaques to form (typically 3-10 days, depending on the virus). The semi-solid overlay prevents the virus from spreading freely, so each infectious particle forms a localized zone of cell death or cytopathic effect (CPE), known as a plaque.
- Plaque Visualization and Counting:
  - After incubation, fix the cells with a solution like 10% formalin.
  - Remove the overlay and stain the cell monolayer with a staining solution, such as 0.1% crystal violet in 20% ethanol. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

- Count the number of plaques in each well.
- Data Analysis:
  - Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
  - Determine the  $IC_{50}$  value, which is the concentration of the compound that reduces the number of plaques by 50%.

## Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for rational drug design.

- For Dihydroorotate Dehydrogenase Inhibition (Anticancer): A study on quinoline carboxylic acids identified three critical regions for activity:
  - C2 Position: Requires bulky, hydrophobic substituents.
  - C4 Position: Has a strict requirement for a carboxylic acid group.
  - Benzo Ring: Appropriate substitutions on this ring are necessary.[\[34\]](#)
- For Antiproliferative Activity (Anticancer): A study on a series of quinoline derivatives found that:
  - A large, bulky alkoxy substituent at the C7 position was beneficial.
  - An amino side chain at the C4 position facilitated activity.
  - The length of the alkylamino side chain was important, with two  $CH_2$  units being optimal.[\[20\]](#)
- For Anti-TB Activity: In a series of quinoline-based compounds, the presence of an isoxazole-containing side chain was found to be critical for potent activity against *M. tuberculosis*.[\[26\]](#)

- For HIV-1 RT Inhibition: The activity of quinoline derivatives increases with the presence of electron-withdrawing substituents at the C6 position of the quinoline ring.[32]

### Key Pharmacophoric Features of Quinoline



[Click to download full resolution via product page](#)

Caption: Logical map of key structure-activity relationships on the quinoline scaffold.

## FDA-Approved Quinoline-Based Drugs

The therapeutic success of the quinoline scaffold is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain this core moiety. In the 21st century alone, a significant number of new molecular entities (NMEs) based on quinoline have been approved, particularly for cancer treatment.[14][35]

| Drug Name    | Year of FDA Approval | Primary Therapeutic Use                    |
|--------------|----------------------|--------------------------------------------|
| Pitavastatin | 2009                 | Anticholesterol                            |
| Bedaquiline  | 2012                 | Anti-Tuberculosis (MDR-TB)                 |
| Bosutinib    | 2012                 | Anticancer (Chronic Myelogenous Leukemia)  |
| Cabozantinib | 2012                 | Anticancer (Thyroid, Kidney, Liver Cancer) |
| Simeprevir   | 2013                 | Antiviral (Hepatitis C)                    |
| Lenvatinib   | 2015                 | Anticancer (Thyroid, Kidney Cancer)        |
| Neratinib    | 2017                 | Anticancer (Breast Cancer)                 |
| Tafenoquine  | 2018                 | Antimalarial                               |
| Capmatinib   | 2020                 | Anticancer (Non-Small Cell Lung Cancer)    |
| Tivozanib    | 2021                 | Anticancer (Renal Cell Carcinoma)          |
| Mitapivat    | 2022                 | Anemia (Pyruvate Kinase Deficiency)        |

(Source:[14][16][35])

## Conclusion

The quinoline scaffold is an undeniably vital motif in modern drug discovery, demonstrating a remarkable breadth of biological activities.<sup>[4]</sup> Its derivatives have yielded potent anticancer, antimicrobial, and antiviral agents by interacting with a wide range of molecular targets.<sup>[4]</sup> The versatility of its core structure allows for extensive synthetic modification, enabling the fine-tuning of pharmacological properties to enhance potency and reduce toxicity. The continued exploration of this privileged scaffold, supported by rational design, innovative synthesis, and

robust biological evaluation, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.[4][5]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. Review of new quinoline compounds and their pharmacological effects. [\[wisdomlib.org\]](http://wisdomlib.org)
- 6. [nbinno.com](http://nbinno.com) [nbinno.com]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 8. [benthamdirect.com](http://benthamdirect.com) [benthamdirect.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 11. [iipseries.org](http://iipseries.org) [iipseries.org]
- 12. [globalresearchonline.net](http://globalresearchonline.net) [globalresearchonline.net]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 14. Thieme E-Journals - Synlett / Abstract [\[thieme-connect.de\]](http://thieme-connect.de)
- 15. [ijmphys.com](http://ijmphys.com) [ijmphys.com]

- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [benchchem.com](http://benchchem.com) [benchchem.com]
- 18. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 19. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [biointerfacereseach.com](http://biointerfacereseach.com) [biointerfacereseach.com]
- 24. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [mdpi.com](http://mdpi.com) [mdpi.com]
- 26. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 27. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 28. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 29. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. [researchgate.net](http://researchgate.net) [researchgate.net]
- 32. [researchgate.net](http://researchgate.net) [researchgate.net]
- 33. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [Therapeutic potential of quinoline scaffold compounds]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b077390#therapeutic-potential-of-quinoline-scaffold-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)